6-Methylthioguanine
描述
Structure
2D Structure
属性
IUPAC Name |
6-methylsulfanyl-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGKYFQLKYGHAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC2=C1NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152594 | |
| Record name | 6-Methylthioguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-47-6 | |
| Record name | 6-Methylthioguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylthioguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylthioguanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methylthioguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(methylthio)-1H-purin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHYLTHIOGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNV75HJN3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Synthetic Routes and Reaction Conditions: 6-Methylthioguanine can be synthesized through the methylation of 6-thioguanine. The process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide, with the presence of a base such as sodium hydride or potassium carbonate to facilitate the methylation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic reagents and by-products.
化学反应分析
Methylation and DNA Incorporation
S⁶mG forms via enzymatic methylation of 6-thioguanine (SG) in DNA by S-adenosyl-l-methionine (SAM) . This reaction competes with SG oxidation to guanine-S⁶-sulfonic acid (SO₃HG) under UVA exposure .
Replication and Mismatch Repair (MMR)
S⁶mG induces replication errors by pairing with thymine (T) instead of cytosine (C). The resultant S⁶mG:T mispair triggers post-replicative MMR, leading to cytotoxic DNA strand breaks .
-
Key Findings :
Transcriptional Effects
S⁶mG disrupts RNA polymerase II (Pol II) activity, causing transcriptional mutagenesis and stalling .
| Parameter | Effect of S⁶mG | Consequence |
|---|---|---|
| Transcription fidelity | Adenine misincorporation | Mutant mRNA/protein synthesis |
| Pol II processivity | 70% reduction in elongation | Transcriptional arrest |
Photochemical Reactivity
Under UVA (310–330 nm), S⁶mG undergoes C–S bond cleavage via a repulsive ¹πσ* state, generating thiyl radicals (GS- ) .
-
Mechanism :
| Photolysis Product | Quantum Yield | Reactive Intermediate |
|---|---|---|
| Thiyl radical (GS- ) | 0.6 ± 0.1 | DNA strand breaks |
Epigenetic Interference
S⁶mG incorporation at CpG sites inhibits cytosine methylation by DNA methyltransferases (DNMTs), altering gene regulation .
-
Study Results :
Therapeutic Implications
S⁶mG’s dual mutagenic and epigenetic effects underpin its role in thiopurine therapies (e.g., azathioprine, 6-mercaptopurine) .
| Clinical Relevance | Mechanism |
|---|---|
| Leukemia/lymphoma treatment | MMR-dependent cytotoxicity |
| MTAP-deficient cancer targeting | Synergy with methylthioadenosine (MTA) |
This synthesis of chemical and biological data underscores S⁶mG’s multifaceted reactivity, informing both its therapeutic applications and risks of therapy-related malignancies.
科学研究应用
Mutagenic Properties
Mechanism of Action:
6-Methylthioguanine is known to induce mutations through its incorporation into DNA. Research has demonstrated that it can lead to G→A transitions in both bacterial and human cells. Specifically, studies have shown that S6mG results in mutation frequencies of approximately 39% in human cells and up to 94% in Escherichia coli . The presence of S6mG disrupts normal DNA replication and transcription processes, which can contribute to genomic instability and potentially lead to cancer development.
Transcriptional Inhibition:
S6mG has been shown to inhibit transcription by RNA polymerases, leading to significant alterations in gene expression. This inhibition is particularly pronounced when S6mG is located on the transcribed strand of DNA . The mutagenic effects are associated with the misincorporation of thymidine opposite S6mG during DNA replication, which can trigger a futile mismatch repair response .
Therapeutic Applications
Cancer Treatment:
The potential therapeutic applications of this compound are being explored primarily in the context of treating cancers with deficiencies in specific metabolic pathways. For instance, many tumors exhibit homozygous deletions of the gene for methylthioadenosine phosphorylase (MTAP), which can be exploited for targeted therapy using S6mG. This approach allows for higher doses of the drug to be administered safely, as normal tissues are protected from toxicity by pre-treatment with methylthioadenosine (MTA) .
Combination Therapies:
Recent studies suggest that combining this compound with other agents may enhance its anticancer effects. For example, combinations with methotrexate or pralatrexate have shown promise in preclinical models . Furthermore, using MTA alongside S6mG has resulted in substantial tumor shrinkage in xenograft models of leukemia and prostate cancer .
Case Studies and Research Findings
作用机制
The mechanism of action of 6-Methylthioguanine involves its incorporation into DNA, where it enhances the photoreactivity of the nucleobase. Upon exposure to ultraviolet light, it undergoes photodissociation, generating reactive intermediates such as thiyl radicals. These intermediates can cause DNA damage, leading to cell death. This property is particularly useful in photodynamic therapy for cancer, where targeted DNA damage can be induced to kill cancer cells .
相似化合物的比较
6-Thioguanine (6-TG)
- Structural Differences : 6-TG lacks the methyl group present in Me6-TG, retaining only the sulfur substitution at the C6 position of guanine.
- Mechanistic Contrasts :
- Mutagenicity : 6-TG causes G→A mutations at ~8% frequency, significantly lower than Me6-TG (~39%) .
- Clinical Relevance : 6-TG is used in leukemia and inflammatory bowel disease (IBD), while Me6-TG is primarily a metabolite influencing therapeutic efficacy and resistance .
O⁶-Methylguanine (O⁶-MeG)
- Structural Differences : O⁶-MeG has a methyl group at the O6 position of guanine, unlike the S6-methyl group in Me6-TG.
- Mechanistic Contrasts :
- Mutagenicity : O⁶-MeG induces mutations at lower frequencies (~10–20%) compared to Me6-TG .
- Therapeutic Context : O⁶-MeG is a byproduct of alkylating agents (e.g., temozolomide), whereas Me6-TG arises from thiopurine metabolism .
5-Fluorouracil (5-FU)
6-Methylmercaptopurine (6-MMP)
- Structural Differences : 6-MMP is a methylated thiopurine metabolite but lacks the guanine base structure of Me6-TG.
- Me6-TG’s DNA incorporation and photoreactivity make it uniquely genotoxic . Clinically, 6-MMP levels correlate with hepatotoxicity, whereas Me6-TG is associated with myelosuppression and mutagenesis .
Tricyclic Pyrrolo[2,3-d]pyrimidine Analogs
- Structural Differences : Synthetic tricyclic derivatives of Me6-TG and O⁶-MeG feature fused rings to enhance stability and target affinity .
- Functional Contrasts :
- These analogs exhibit modified base-pairing and repair kinetics. For example, tricyclic Me6-TG derivatives show altered MMR evasion compared to parent compounds .
- Their anticancer activity is structure-dependent, with methylation and sulfur substitution modulating potency against resistant cancers .
Key Data Tables
Table 1: Mutagenic Potential of Methylated Guanines
| Compound | Mutation Frequency | Primary Mutation | Repair Mechanism |
|---|---|---|---|
| 6-Methylthioguanine | ~39% | G→A | MMR-dependent |
| 6-Thioguanine | ~8% | G→A | BER-dependent |
| O⁶-Methylguanine | ~10–20% | G→A | MGMT-dependent |
Table 2: Metabolic Pathways and Clinical Impact
| Compound | Metabolic Enzyme | Key Metabolite | Clinical Effect |
|---|---|---|---|
| This compound | TPMT | MeTGMP, MeTGDP | Myelosuppression, mutagenesis |
| 6-Thioguanine | HGPRT | 6-TGTP | Leukemia/IBD therapy |
| 6-MMP | TPMT | 6-MMPR | Hepatotoxicity |
Research Findings and Implications
- Pharmacogenomics: TPMT polymorphisms influence Me6-TG levels, necessitating therapeutic drug monitoring to avoid toxicity .
- Drug Resistance : MMR-deficient cancers resist Me6-TG but remain sensitive to alkylating agents, highlighting context-dependent therapeutic strategies .
生物活性
6-Methylthioguanine (S6mG) is a modified purine nucleoside that is primarily studied in the context of its biological activity and implications in cancer therapy and cytotoxicity. This article delves into the biological activity of S6mG, detailing its mechanisms of action, mutagenic properties, and the implications of its incorporation into DNA.
Overview of this compound
S6mG is derived from the methylation of 6-thioguanine (SG), a thiopurine drug used in the treatment of various malignancies. The formation of S6mG occurs through the action of S-adenosyl-L-methionine (SAM), which transfers a methyl group to SG during cellular metabolism. Understanding the biological effects of S6mG is crucial as it has been implicated in both therapeutic efficacy and adverse effects, including mutagenesis and carcinogenesis.
- Inhibition of Transcription :
-
Mutagenic Properties :
- The incorporation of S6mG into DNA results in G→A transitions at frequencies ranging from 39% in mammalian cells to 94% in Escherichia coli . This mutagenic potential is attributed to the mispairing of S6mG with thymidine during DNA replication, leading to replication errors that are recognized by the mismatch repair system.
- Impact on DNA Repair Mechanisms :
Case Study 1: Thiopurine-Induced Cytotoxicity
A study evaluated the cytotoxic effects of thiopurines, including SG and S6mG, on human leukemia cell lines. It was found that approximately 10% of guanine residues in genomic DNA were replaced with SG after treatment, with a small fraction methylated to form S6mG. This replacement was associated with significant cell death and highlights the role of S6mG in mediating thiopurine cytotoxicity .
Case Study 2: Long-term Effects in Organ Transplant Patients
Long-term use of azathioprine (a prodrug that metabolizes into SG) has been linked to an increased risk of therapy-related cancers. The mutagenic properties of both SG and S6mG are thought to contribute significantly to this risk, as they induce mutations that may lead to oncogenesis .
Table 1: Summary of Biological Activities
常见问题
Basic Research Questions
Q. What are the primary mechanisms through which 6-methylthioguanine (6-MTG) exerts cytotoxic effects in cancer cells?
- Methodological Answer : Cytotoxicity arises from its incorporation into DNA via metabolic activation of 6-thioguanine (6-TG), followed by methylation by S-adenosylmethionine (SAM) to form 6-MTG. This modified base induces miscoding during replication (e.g., pairing with thymine instead of cytosine), triggering mismatch repair (MMR) system recognition. Persistent MMR activity leads to DNA strand breaks and apoptosis. Key validation methods include:
- DNA incorporation assays using radiolabeled 6-TG or HPLC quantification of 6-MTG in genomic DNA .
- MMR protein binding studies (e.g., hMutSα affinity assays) to confirm recognition of [SMeG]·T mismatches .
Q. How is this compound quantified in biological samples, and what analytical methods are considered gold standards?
- Methodological Answer : High-performance liquid chromatography (HPLC) with fluorescence detection is the gold standard. Key steps include:
- Sample preparation : Alkaline hydrolysis of urine or red blood cell lysates, followed by ethyl acetate extraction to isolate 6-MTG .
- Chromatographic conditions : Reverse-phase C18 columns with isocratic elution (e.g., methanol/water mixtures) and fluorescence detection (ex: 320 nm, em: 420 nm) .
- Validation : Internal quality controls (e.g., spiked 6-MTG standards) to ensure precision and recovery rates >90% .
Q. What role does the thiopurine methyltransferase (TPMT) enzyme play in 6-MTG metabolism?
- Methodological Answer : TPMT catalyzes the methylation of 6-TG to form 6-MTG, influencing its therapeutic and toxicological profiles. Researchers assess TPMT activity via:
- Ex vivo assays : Incubation of red blood cells with 6-TG and SAM, followed by HPLC quantification of 6-MTG .
- Genotyping : Detection of TPMT polymorphisms (e.g., TPMT2/3 alleles) linked to reduced enzyme activity .
Advanced Research Questions
Q. How can discrepancies in 6-MTG cytotoxicity data between in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies often stem from differences in metabolic activation, DNA repair efficiency, or pharmacokinetics. Strategies include:
- Co-culture systems : Simulating in vivo metabolism by combining hepatocytes (for 6-TG activation) and target cancer cells .
- MMR-proficient vs. MMR-deficient models : Comparing cytotoxicity in isogenic cell lines (e.g., HCT-15 vs. LoVo) to isolate MMR-dependent effects .
- Pharmacokinetic modeling : Integrating tissue-specific TPMT activity and 6-MTG clearance rates .
Q. What are the limitations of current HPLC assays for 6-MTG, and how can sensitivity be improved?
- Methodological Answer : Limitations include low throughput and interference from metabolites like 6-methylmercaptopurine (6-MMP). Optimization strategies:
- Tandem mass spectrometry (LC-MS/MS) : Enhances specificity by targeting unique mass transitions (e.g., 6-MTG m/z 167 → 152) .
- Pre-column derivatization : Use of fluorogenic agents (e.g., monobromobimane) to improve detection limits <1 nM .
Q. How does the sequence context of 6-MTG in DNA influence its miscoding potential?
- Methodological Answer : Miscoding efficiency depends on neighboring bases. Experimental approaches include:
- Site-directed mutagenesis : Inserting 6-MTG into specific sequences (e.g., 5'-Cp[SMeG]) and quantifying replication errors via Sanger sequencing .
- Electrophoretic mobility shift assays (EMSAs) : Measuring hMutSα binding affinity to mismatched duplexes with varying flanking bases .
Q. How do inter-individual variations in TPMT activity impact 6-MTG pharmacodynamics?
- Methodological Answer : Polymorphisms in TPMT (e.g., TPMT3A) reduce 6-MTG formation, altering therapeutic outcomes. Research methods include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
